2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
This compound, with the chemical formula C18H11N5O2 , belongs to the class of pyrrolo[2,3-b]quinoxaline derivatives. Its systematic name is quite a mouthful, but let’s break it down:
2-amino: Indicates the presence of an amino group (NH2) at a specific position.
1-(1,3-benzodioxol-5-yl): Refers to a benzodioxole ring (a fused aromatic system) attached to the compound.
N-hexyl: Indicates a hexyl group (a six-carbon alkyl chain) attached to the amino nitrogen.
1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Describes the core structure, which consists of a pyrrolo[2,3-b]quinoxaline ring fused with a carboxamide group.
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers due to its rarity and uniqueness .
Chemical Reactions Analysis
Reactivity:: The compound likely undergoes various reactions typical of pyrrolo[2,3-b]quinoxalines. These may include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired modifications. general reagents like strong acids, bases, and transition metal catalysts are commonly employed.
Major Products:: The major products formed during these reactions would vary based on the specific reaction conditions and substituents. Further experimental data would be needed to provide precise details.
Scientific Research Applications
Chemistry:: Researchers explore its potential as a building block for novel organic materials or as a scaffold for drug design.
Biology and Medicine:: While direct applications are limited, understanding its biological interactions could lead to insights into related compounds’ pharmacological properties.
Industry:: Currently, no industrial applications exist, but its unique structure may inspire future innovations.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains elusive. Further studies are necessary to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Uniqueness:: Its fusion of pyrrolo[2,3-b]quinoxaline and benzodioxole moieties sets it apart from other compounds.
Similar Compounds::ME 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile: A related compound with a slightly different structure.
1-benzo[1,3]dioxol-5-yl-indoles: A series of compounds bearing fused heteroaryl moieties, sharing some similarities with our compound.
Properties
Molecular Formula |
C24H25N5O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-2-3-4-7-12-26-24(30)20-21-23(28-17-9-6-5-8-16(17)27-21)29(22(20)25)15-10-11-18-19(13-15)32-14-31-18/h5-6,8-11,13H,2-4,7,12,14,25H2,1H3,(H,26,30) |
InChI Key |
RXKLUFAEEGQNCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
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